molecular formula C15H11FO4 B309862 Methyl 2-[(4-fluorobenzoyl)oxy]benzoate

Methyl 2-[(4-fluorobenzoyl)oxy]benzoate

Cat. No.: B309862
M. Wt: 274.24 g/mol
InChI Key: JHXUWLRSFRBWAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(4-fluorobenzoyl)oxy]benzoate is a fluorinated benzoate ester derivative designed for pharmaceutical and chemical research. This compound features a salicylic acid backbone where the phenolic hydroxyl group is specifically esterified with a 4-fluorobenzoyl unit, while the carboxylic acid function is protected as a methyl ester. The incorporation of the fluorine atom, an electron-withdrawing group, is a critical structural feature known to enhance metabolic stability and influence the compound's reactivity and electronic properties, making it a valuable scaffold in medicinal chemistry and drug design . As a salicylic acid derivative, this compound is of significant interest for developing novel therapeutic agents. Structurally similar compounds, such as those where the final ester is with phenol, have been synthesized and investigated for their potential analgesic (pain-relieving) properties, with some showing promising activity in preclinical models . Researchers can employ this chemical as a key intermediate in synthesizing more complex molecules. Its synthesis can be achieved through a two-step regioselective process, starting with the Schötten-Baumann reaction to protect the phenolic hydroxyl of salicylic acid, followed by esterification of the carboxylic acid group with methanol . This compound is intended for research applications only. It is not approved for human or veterinary use and must not be introduced into the body in any form.

Properties

Molecular Formula

C15H11FO4

Molecular Weight

274.24 g/mol

IUPAC Name

methyl 2-(4-fluorobenzoyl)oxybenzoate

InChI

InChI=1S/C15H11FO4/c1-19-15(18)12-4-2-3-5-13(12)20-14(17)10-6-8-11(16)9-7-10/h2-9H,1H3

InChI Key

JHXUWLRSFRBWAL-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)F

Canonical SMILES

COC(=O)C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with Methyl 2-[(4-fluorobenzoyl)oxy]benzoate, differing primarily in substituent groups or backbone modifications:

Compound Name Key Structural Features Key Differences Applications/Reactivity Insights
Methyl 2-((4-fluorobenzyl)oxy)benzoate Benzyl ether linkage instead of benzoyloxy Ethers resist hydrolysis more than esters; reduced electron-withdrawal Potential as stable intermediates in synthesis
Methyl 2-(((trifluoromethyl)sulfonyl)oxy)benzoate Sulfonate ester with CF₃ group Stronger electron-withdrawing effects; higher thermal stability Reactive intermediates in cross-coupling reactions
Methyl 2-((2-(p-tolyloxy)allyl)oxy)benzoate Allyloxy-p-tolyl substituent Allyl group introduces conjugation and steric hindrance High-yield synthesis (89%) suggests favorable reactivity
Metsulfuron methyl ester Triazine-sulfonylurea backbone Herbicidal activity via acetolactate synthase inhibition Agrochemical use; distinct mode of action

Key Observations :

  • Hydrolysis Stability: The benzoyloxy ester in the target compound is more prone to hydrolysis than ethers (e.g., Methyl 2-((4-fluorobenzyl)oxy)benzoate) but more stable than non-fluorinated esters due to fluorine's electron-withdrawing effects .
  • Synthetic Accessibility : Allyloxy derivatives (e.g., from ) exhibit higher yields (89%) compared to phosphorylated analogs (e.g., 43% for 1-(3,5-di-tert-butyl-4-((2-(p-tolyloxy)allyl)oxy)phenyl)ethan-1-one), suggesting steric and electronic factors influence reaction efficiency .
  • Biological Activity : Sulfonylurea herbicides () rely on triazine and sulfonyl groups for activity, whereas the target compound’s fluorinated ester may favor applications in drug design or materials science .

Physicochemical and Spectroscopic Comparisons

  • NMR Profiles : The target compound’s ¹H NMR would show distinct aromatic signals for the fluorobenzoyloxy group (δ ~7.8–8.2 ppm for aromatic protons adjacent to fluorine), differing from allyloxy analogs (δ ~5–6 ppm for allylic protons) .
  • IR Spectroscopy : Strong carbonyl stretches (C=O, ~1700 cm⁻¹) are common in esters, while sulfonates (e.g., in ) exhibit S=O stretches (~1350–1200 cm⁻¹) .

Mechanistic and Application Insights

  • Hydrolysis Pathways: The target compound’s ester group may undergo hydrolysis via nucleophilic attack, similar to 2-hydroxy-3-(methoxycarbonyl)benzoic acid (), but fluorine’s electron-withdrawal could slow reaction rates compared to non-fluorinated esters .
  • Pharmaceutical Potential: Fluorinated aromatic esters are often explored for enhanced bioavailability and metabolic stability, positioning this compound as a candidate for prodrug development .
  • Agrochemical Relevance: While sulfonylurea derivatives dominate herbicide markets (), fluorinated esters may serve as precursors for novel pesticides with tailored environmental persistence .

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, methyl salicylate (1.0 equiv) is combined with 4-fluorobenzoyl chloride (1.2 equiv) in anhydrous dichloromethane. A tertiary amine base, such as pyridine (2.0 equiv), is added to scavenge HCl generated during the reaction. The mixture is stirred at 25°C for 12–24 hours, followed by aqueous workup to isolate the product.

Key Parameters:

  • Solvent: Dichloromethane or tetrahydrofuran (THF) is preferred for its ability to dissolve both reactants.

  • Temperature: Room temperature minimizes side reactions like hydrolysis of the acid chloride.

  • Yield: Typical yields range from 70% to 85%, with purity >95% after recrystallization.

Two-Step Synthesis via Intermediate Activation

For substrates sensitive to direct acylation, a two-step approach is employed. This involves generating an activated ester intermediate, such as a mixed anhydride, before coupling with 4-fluorobenzoic acid.

Step 1: Formation of Mixed Anhydride

Methyl 2-hydroxybenzoate is treated with ethyl chloroformate in the presence of triethylamine to form a reactive mixed anhydride. This intermediate is highly electrophilic, facilitating subsequent acylation.

Step 2: Coupling with 4-Fluorobenzoic Acid

The mixed anhydride is reacted with 4-fluorobenzoic acid (1.1 equiv) in THF at 0–5°C. After quenching with aqueous HCl, the product is extracted with ethyl acetate and purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Advantages:

  • Avoids moisture-sensitive acid chlorides.

  • Enables use of less reactive carboxylic acids.

Catalytic Methods Using Coupling Reagents

Modern protocols employ coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to mediate ester formation. These methods are particularly useful for sterically hindered substrates.

Representative Procedure:

Methyl 2-hydroxybenzoate (1.0 equiv), 4-fluorobenzoic acid (1.1 equiv), and EDC (1.2 equiv) are dissolved in dimethylformamide (DMF). Catalytic 4-dimethylaminopyridine (DMAP, 0.1 equiv) is added, and the reaction is stirred at 25°C for 24 hours. The crude product is purified via flash chromatography.

Performance Metrics:

ParameterValueSource
Yield80–90%
Purity (HPLC)≥98%
Reaction Time12–24 h

Transesterification Strategies

Transesterification offers an alternative route, particularly for thermally stable substrates. This method involves reacting methyl salicylate with a 4-fluorobenzoyl ester (e.g., ethyl 4-fluorobenzoate) under acidic or basic catalysis.

Acid-Catalyzed Transesterification

In a round-bottom flask, methyl salicylate (1.0 equiv), ethyl 4-fluorobenzoate (1.5 equiv), and p-toluenesulfonic acid (0.05 equiv) are refluxed in toluene for 8 hours. The reaction is monitored by GC-MS, and the product is isolated via distillation under reduced pressure.

Limitations:

  • Requires high temperatures (110–120°C).

  • Risk of ester hydrolysis in aqueous workup.

Comparative Analysis of Synthetic Routes

The choice of methodology depends on substrate availability, scalability, and desired purity:

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Nucleophilic Acylation70–8595HighModerate
Mixed Anhydride65–7590MediumLow
Catalytic (EDC/DMAP)80–9098HighHigh
Transesterification60–7085LowLow

Key Findings:

  • Catalytic methods using EDC/DMAP provide the highest yields and purity but require costly reagents.

  • Nucleophilic acylation remains the most scalable for industrial applications .

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